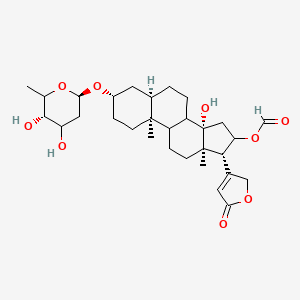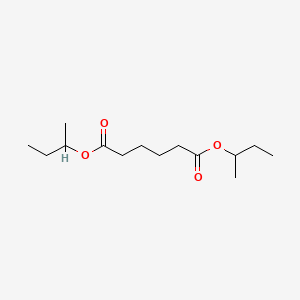
Di-sec-butyl adipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-sec-butyl adipate is an organic compound with the molecular formula C14H26O4. It is an ester derived from adipic acid and sec-butyl alcohol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of various materials, particularly in the production of plastics and synthetic rubbers.
準備方法
Synthetic Routes and Reaction Conditions
Di-sec-butyl adipate is typically synthesized through an esterification reaction between adipic acid and sec-butyl alcohol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the mixture to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Adipic Acid+2sec-Butyl Alcohol→Di-sec-butyl adipate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves the following steps:
Esterification: Adipic acid and sec-butyl alcohol are mixed in a reaction vessel with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux, allowing the reaction to proceed and water to be removed.
Separation: The reaction mixture is then cooled, and the ester product is separated from the aqueous layer.
Purification: The crude this compound is purified through distillation or other purification techniques to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Di-sec-butyl adipate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to adipic acid and sec-butyl alcohol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form adipic acid and other by-products.
Reduction: Although less common, reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Adipic acid and sec-butyl alcohol.
Oxidation: Adipic acid and other oxidation by-products.
Reduction: Sec-butyl alcohols.
科学的研究の応用
Di-sec-butyl adipate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the formulation of certain biological assays and experiments where plasticizers are required.
Medicine: Utilized in the development of drug delivery systems and medical devices that require flexible materials.
Industry: Commonly used in the manufacturing of coatings, adhesives, and sealants to enhance flexibility and durability.
作用機序
The primary mechanism by which di-sec-butyl adipate exerts its effects is through its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in materials that are more pliable and less brittle.
類似化合物との比較
Similar Compounds
Di-n-butyl adipate: Another ester of adipic acid, but with n-butyl alcohol instead of sec-butyl alcohol.
Diisobutyl adipate: An ester of adipic acid with isobutyl alcohol.
Uniqueness
Di-sec-butyl adipate is unique due to the branching in the sec-butyl groups, which can impart different physical properties compared to its straight-chain counterparts. This branching can affect the compound’s solubility, melting point, and plasticizing efficiency, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
38447-22-2 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC名 |
dibutan-2-yl hexanedioate |
InChI |
InChI=1S/C14H26O4/c1-5-11(3)17-13(15)9-7-8-10-14(16)18-12(4)6-2/h11-12H,5-10H2,1-4H3 |
InChIキー |
MIICPMNQUSMWGD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC(=O)CCCCC(=O)OC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
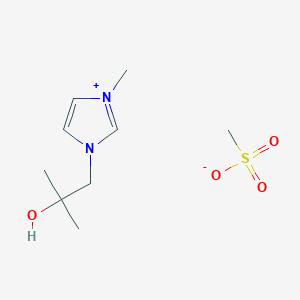
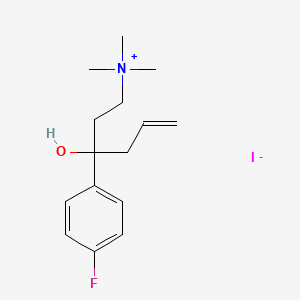

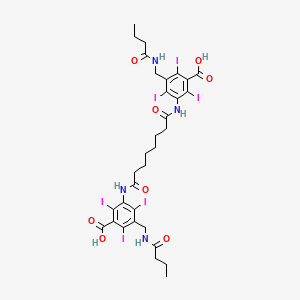
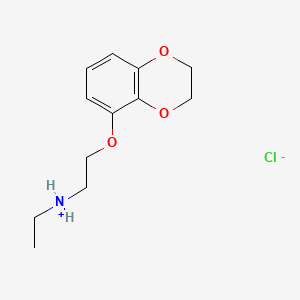
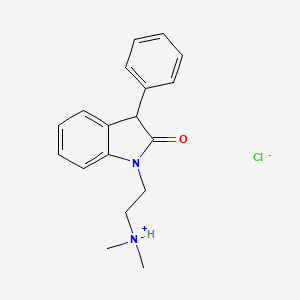
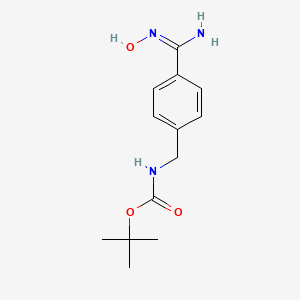
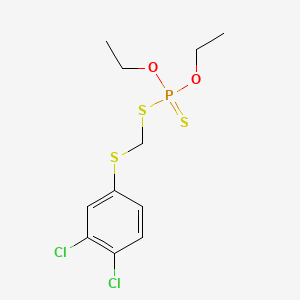
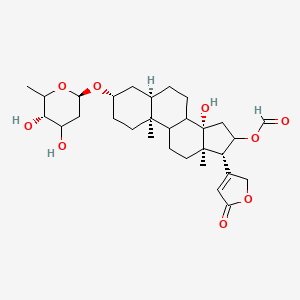
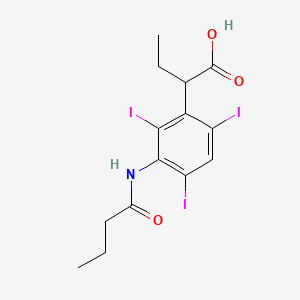
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

